2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline

描述

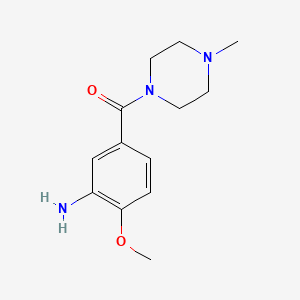

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a 4-methylpiperazine-1-carbonyl moiety at the 5-position of the aromatic ring. Piperazine-containing compounds are frequently explored in medicinal chemistry due to their ability to enhance solubility, improve pharmacokinetics, and interact with biological targets such as kinases and tubulin .

属性

IUPAC Name |

(3-amino-4-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-15-5-7-16(8-6-15)13(17)10-3-4-12(18-2)11(14)9-10/h3-4,9H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHHDWXAKBBOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxy and aniline groups may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of structurally related compounds, emphasizing substituent variations, biological activities, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis:

Biological Activity :

- The triazole analog 2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline inhibits tubulin polymerization (IC₅₀ = 4.8 µM), highlighting the impact of heterocyclic substituents on anticancer activity .

- Rigosertib intermediates (e.g., ON-01500) demonstrate potent kinase inhibition (Plk1, IC₅₀ ~1 µM), emphasizing the role of sulfonylmethyl groups in targeting mitotic pathways .

Material Science Applications :

- Fast Red ITR lowers the laser energy threshold for PMMA film modification, enabling precise surface structuring via KrF laser irradiation . This contrasts with piperazine-carbonyl analogs, which are more common in biochemical research.

Structural Influence on Function: Piperazine vs. Pyrrolidine: Piperazine derivatives (e.g., 4-(4-methylpiperazino)aniline) are preferred in drug discovery for their basicity and hydrogen-bonding capacity, while pyrrolidine analogs (e.g., 2-Methoxy-5-(pyrrolidin-1-yl)aniline) offer conformational rigidity . Substituent Position: Methoxy at the 2-position (as in Fast Red ITR) enhances electron-donating effects, whereas halogen substituents (e.g., 5-Fluoro in ) may alter metabolic stability.

生物活性

2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline is a chemical compound with the formula C₁₃H₁₉N₃O₂, characterized by its unique structural features, including a methoxy group and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Methoxy Group: Enhances solubility and reactivity.

- Piperazine Moiety: Contributes to biological activity and interaction with various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Research indicates that the compound may modulate enzyme activity and influence cellular signaling pathways associated with various diseases.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in disease processes, which could be crucial for therapeutic applications.

- Modulation of Signaling Pathways: It could alter cellular signaling, impacting cell proliferation and survival.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

Studies have highlighted the potential of this compound as an anticancer agent. For instance, it has shown promising results in inhibiting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MiaPaCa2 | 1.32 | Induction of apoptosis |

| A431 | 2.06 | Enzyme inhibition |

| H1975 (EGFR mutant) | 5.89 | Targeting resistant pathways |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Study on Enzyme Inhibition:

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The results demonstrated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent against resistant cancer forms. -

Cell Viability Assays:

In vitro assays using various cancer cell lines revealed that the compound effectively reduced cell viability at micromolar concentrations, indicating its cytotoxic effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)benzamide | Benzamide derivative | Moderate anticancer effects |

| 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)phenol | Phenolic structure | Weak enzyme inhibition |

| 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)benzoic acid | Benzoic acid derivative | Limited anticancer activity |

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Methoxy-5-(4-methylpiperazine-1-carbonyl)aniline?

Answer:

The synthesis of this compound involves a multi-step approach. A common strategy is to couple a substituted aniline derivative with a piperazine-carbonyl moiety. For example:

Core Formation : React 5-amino-2-methoxybenzoic acid with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to generate the carbonyl intermediate.

Piperazine Conjugation : Introduce the 4-methylpiperazine group via nucleophilic acyl substitution, typically in a polar aprotic solvent (e.g., DMF or DCM) with a base like potassium carbonate to deprotonate the piperazine .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the pure product.

Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side reactions (e.g., over-alkylation).

Basic: How do environmental factors (pH, temperature) influence the stability of this compound?

Answer:

Stability studies indicate:

- pH Sensitivity : The compound is stable in neutral to slightly acidic conditions (pH 5–7) but degrades in strongly alkaline environments due to hydrolysis of the carbonyl-piperazine bond .

- Temperature : Store at 2–8°C for long-term stability. Avoid prolonged exposure to temperatures >40°C, which accelerate decomposition.

- Light Sensitivity : Protect from UV light to prevent photooxidation of the aniline group.

Methodological Tip : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitoring to identify degradation products .

Advanced: What biochemical pathways are modulated by this compound, and how are these interactions validated experimentally?

Answer:

Structural analogs of this compound (e.g., STA-9122) inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells . To validate pathway interactions:

In Vitro Assays :

- Measure tubulin polymerization inhibition using fluorescence-based assays (IC50 values typically 1–10 µM) .

- Perform competitive binding studies with colchicine to confirm interaction at the β-tubulin site.

Cellular Models :

- Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in tumor cell lines (e.g., MCF-7, PC-3) .

Molecular Docking : Simulate binding interactions with β-tubulin (PDB ID: 1SA0) to identify critical hydrogen bonds with residues like Val238 and Asn258 .

Advanced: How can researchers resolve contradictions in reported bioactivities of structurally similar aniline derivatives?

Answer:

Discrepancies in IC50 values or mechanistic data often arise from:

- Structural Variability : Minor substitutions (e.g., trifluoromethyl vs. methoxy groups) alter steric and electronic interactions. Compare analogs using 3D-QSAR models .

- Experimental Conditions : Differences in assay buffers (e.g., GTP concentration in tubulin assays) or cell line genetic backgrounds. Standardize protocols across labs.

- Data Normalization : Use reference compounds (e.g., combretastatin A-4) as internal controls in dose-response studies .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms the methoxy (δ 3.8–4.0 ppm) and piperazine protons (δ 2.3–3.1 ppm). Use DMSO-d6 as a solvent to observe exchangeable NH2 protons .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~318.18) validates molecular weight.

- HPLC-PDA : Purity >98% achieved using a C18 column (acetonitrile/water + 0.1% TFA) .

- X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol .

Advanced: What strategies enhance synthetic yield in multi-step preparations of this compound?

Answer:

- Catalyst Optimization : Use Pd/C or Ni catalysts for reductive amination steps to improve efficiency .

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions during piperazine coupling.

- Workflow Integration : Employ one-pot synthesis for the carbonyl and piperazine steps to minimize intermediate isolation losses .

- Scale-Up Considerations : Use continuous flow chemistry for hazardous steps (e.g., phosgene reactions) to enhance safety and reproducibility.

Advanced: How do structural modifications to the piperazine ring impact the compound’s bioactivity?

Answer:

- Substitution Effects :

- Ring Expansion : Replacing piperazine with homopiperazine decreases potency due to reduced conformational rigidity .

Validation : Synthesize analogs and compare IC50 values in tubulin polymerization assays. Pair with molecular dynamics simulations to assess binding pocket compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。